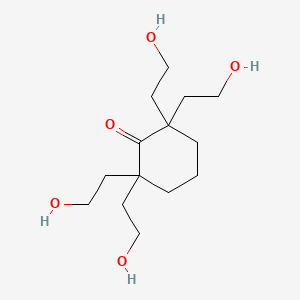
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one is a chemical compound with the molecular formula C14H26O5 It is a derivative of cyclohexanone, featuring four hydroxyethyl groups attached to the cyclohexane ring
Métodos De Preparación
The synthesis of 2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of hydroxyethyl groups to the cyclohexane ring. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: It can be investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its hydroxyethyl groups may interact with various molecular targets, including enzymes and receptors, leading to potential biological effects.
Comparación Con Compuestos Similares
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one can be compared with similar compounds such as:
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: This compound has hydroxymethyl groups instead of hydroxyethyl groups, leading to different chemical properties and reactivity.
Cyclohexanone: The parent compound, which lacks the hydroxyethyl groups, making it less reactive in certain types of reactions.
2,2,6,6-Tetramethylpiperidine: A structurally related compound with different functional groups, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
85168-95-2 |
|---|---|
Fórmula molecular |
C14H26O5 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
2,2,6,6-tetrakis(2-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H26O5/c15-8-4-13(5-9-16)2-1-3-14(6-10-17,7-11-18)12(13)19/h15-18H,1-11H2 |
Clave InChI |
BTRLAZJVXPCFPY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(C1)(CCO)CCO)(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















